n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide
Description
"N-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide" is a dihydropyrimidine derivative characterized by a 1,4-dihydropyrimidin-4-one core substituted with a methyl group at position 6, a 3-oxopropyl chain at position 5, and an acetamide moiety at position 2. Dihydropyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
Properties
CAS No. |
90872-18-7 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-[4-methyl-6-oxo-5-(3-oxopropyl)-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-6-8(4-3-5-14)9(16)13-10(11-6)12-7(2)15/h5H,3-4H2,1-2H3,(H2,11,12,13,15,16) |
InChI Key |
GGPAYVUWOAOKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)CCC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide involves several steps. The synthetic route typically includes the formation of the pyrimidine ring followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "N-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide" with related dihydropyrimidine and heterocyclic derivatives, focusing on substituent effects, biological activities, and structural conformations.
Structural Analogues in the Dihydropyrimidine Class
Key analogs include thioacetamide-linked dihydropyrimidines and aryl-substituted derivatives ():
Key Observations :
- Substituent Effects : The target compound’s 3-oxopropyl group at position 5 may enhance solubility and hydrogen-bonding capacity compared to thio-linked analogs (e.g., 5.12, 5.6), which prioritize lipophilicity for membrane penetration .
- Bioactivity : Thioacetamide derivatives (e.g., 5.6) exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin . The target compound’s 3-oxopropyl group could modulate activity against similar targets, though empirical data are lacking.
- Synthetic Routes : Analogs like 5.12 and 5.6 were synthesized via S-alkylation of dihydropyrimidine precursors , suggesting that the target compound could be prepared through analogous methods with appropriate aldehydes or ketones.
Heterocyclic Analogues with Acetamide Moieties
Pyridazinone and pyrrole derivatives () highlight the role of heterocyclic cores in bioactivity:
Key Observations :
- Core Heterocycle Influence: Dihydropyrimidines (target compound) and pyridazinones () both feature two nitrogen atoms but differ in ring saturation and substituent positioning. Pyridazinones act as formyl peptide receptor (FPR) agonists, while dihydropyrimidines are associated with antimicrobial activity, suggesting divergent structure-activity relationships .
Conformational Analysis
The dihydropyrimidine ring’s puckering () may influence bioactivity. Cremer and Pople’s puckering parameters describe nonplanar conformations in similar heterocycles . For example:
- Planar rings favor π-π stacking with aromatic residues in enzymes.
- Puckered rings (e.g., due to steric effects from 3-oxopropyl or methyl groups) may enhance selectivity by fitting into hydrophobic pockets.
The target compound’s 3-oxopropyl chain could induce ring puckering, altering binding modes compared to rigid thio-linked analogs .
Biological Activity
n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 255.28 g/mol
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing various diseases linked to oxidative damage.
2. Antimicrobial Activity
Several studies have documented the antimicrobial effects of dihydropyrimidine derivatives. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could be developed into a novel antimicrobial agent.
3. Anti-inflammatory Effects
Inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory processes, have been reported for related compounds. For instance, N1-substituted derivatives have demonstrated potent inhibition of MPO activity in preclinical models, indicating a potential role for this compound in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds structurally related to this compound inhibit key enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : It may influence various cellular signaling pathways that regulate inflammation and cell survival.
Case Study 1: MPO Inhibition
A study highlighted the efficacy of a related compound in inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood. The compound demonstrated a robust inhibition profile, suggesting that similar derivatives could be effective in clinical settings for managing inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of dihydropyrimidine derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential for developing these compounds into new antibiotics .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
